Benzenepropanol, 4-(aminomethyl)-
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Overview
Description
Benzenepropanol, 4-(aminomethyl)-: is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a benzene ring attached to a propanol chain, which in turn is substituted with an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 4-(aminomethyl)- can be achieved through several methods. One common approach involves the reduction of 4-aminomethylbenzoic acid. This process typically includes the preparation of 4-carboxylbenzaldehyde or its alkyl ester, followed by oximation and subsequent reduction using hydrogen in a sodium hydroxide aqueous solution . Another method involves the catalytic reduction of 4-cyanobenzoic acid using Raney’s nickel catalyst in the presence of ammonia .
Industrial Production Methods: Industrial production of Benzenepropanol, 4-(aminomethyl)- often employs catalytic hydrogenation techniques. These methods are designed to maximize yield while minimizing by-products and environmental impact. The use of low-pressure hydrogenation and simple purification processes makes the production cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanol, 4-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or Raney’s nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various amine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenepropanol, 4-(aminomethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenepropanol, 4-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to act as a nucleophile, participating in various biochemical reactions. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a versatile tool in biochemical research .
Comparison with Similar Compounds
4-Aminomethylbenzoic acid: Shares the aminomethyl group but differs in the presence of a carboxylic acid group instead of a propanol chain.
Benzylamine: Contains a benzene ring attached to an aminomethyl group but lacks the propanol chain.
Phenylpropanolamine: Similar structure but with a hydroxyl group on the propanol chain.
Uniqueness: Benzenepropanol, 4-(aminomethyl)- is unique due to its combination of a benzene ring, propanol chain, and aminomethyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8,11H2 |
InChI Key |
HLTSQNCTHSWMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CN |
Origin of Product |
United States |
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